

An In-depth Technical Guide on E-3-(Methylphenylamino)-2-propenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *E*-3-(METHYL PHENYL AMINO)-2-PROPENAL

Cat. No.: B087139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal, a member of the enaminone class of compounds, holds potential as a versatile chemical intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical properties, and known biological context. While specific biological activity data for this compound is limited in publicly accessible literature, this document outlines general experimental protocols for its synthesis and potential biological evaluation based on studies of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of 3-aminopropenal derivatives.

Introduction

E-3-(Methylphenylamino)-2-propenal, also known by its IUPAC name (E)-3-(N-methylanilino)prop-2-enal, is an organic compound with the molecular formula C₁₀H₁₁NO.^[1] It belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond.^[2] This structural arrangement imparts unique reactivity, making enaminones valuable building blocks in the synthesis of various heterocyclic compounds and as scaffolds in the design of new therapeutic agents.^[2] Derivatives of 3-aminopropenal have been reported to

exhibit a range of biological activities, including anticancer and antimicrobial properties.[\[2\]](#) This compound is primarily utilized as a key intermediate in organic and pharmaceutical synthesis.[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of E-3-(Methylphenylamino)-2-propenal is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	[1]
IUPAC Name	(E)-3-(N-methylanilino)prop-2-enal	[1]
CAS Number	14189-82-3, 34900-01-1	[1]
Appearance	Solid	-
Polar Surface Area	20.3 Å ²	[1]
XLogP3	1.6	[1]

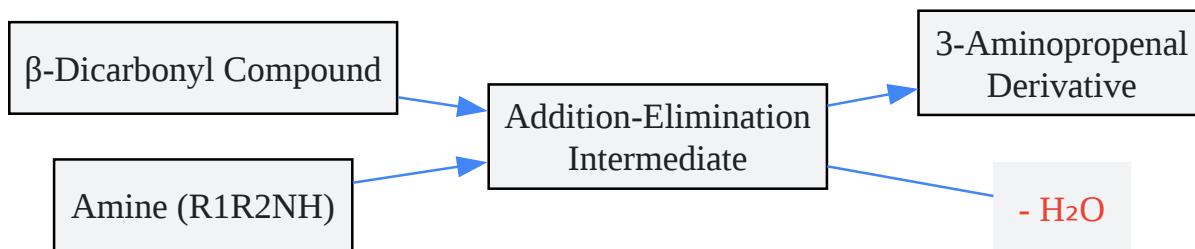
Synthesis and Characterization

While several general methods exist for the synthesis of 3-aminopropenal derivatives, a specific preparation method for 3-(N-methyl-N-phenyl)aminoacrolein is detailed in Chinese patent CN106431942A.[\[3\]](#) This method avoids the use of hazardous reagents and proceeds under mild conditions.

Experimental Protocol: Synthesis from Tetramethoxypropane and N-methylaniline^[3]

This protocol describes the synthesis of 3-(N-methyl-N-phenyl)aminoacrolein as outlined in patent CN106431942A.

Materials:


- Tetramethoxypropane
- N-methylaniline
- Diluted Hydrochloric Acid
- Toluene
- Caustic Soda Solution (Sodium Hydroxide)
- Saturated Salt Solution (Brine)

Procedure:

- Charge a reaction flask with tetramethoxypropane and N-methylaniline.
- Stir the mixture for 10 minutes.
- Slowly add diluted hydrochloric acid dropwise to the reaction mixture.
- After the addition is complete, continue stirring for 2.5 hours at a temperature of 24-26 °C.
- Add toluene to the reaction mixture.
- Adjust the pH of the mixture to 6-7 by the dropwise addition of a caustic soda solution, maintaining the temperature at or below 30 °C.
- Allow the mixture to stand and separate into layers.
- Extract the aqueous layer with toluene.
- Combine the organic layers and wash three times with a saturated salt solution.
- Separate the organic layer and remove the solvent by distillation under reduced pressure.
- Collect the distillate at 60-70 °C under a pressure of 40 mmHg to obtain the final product.

General Workflow for Synthesis of N-Aryl-3-aminopropenals

The synthesis of 3-aminopropenal derivatives can be generally achieved through the condensation of a β -dicarbonyl compound with a primary or secondary amine.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis of 3-aminopropenal derivatives.

Biological Activity and Potential Applications

The broader class of enaminones, to which E-3-(methylphenylamino)-2-propenal belongs, has been investigated for various biological activities.

Anticancer Potential

Derivatives of 3-aminopropenal have demonstrated potential anticancer activity against various cancer cell lines.[\[2\]](#) The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[\[2\]](#)

Antimicrobial Activity

Some 3-aminopropenal derivatives have also exhibited promising activity against a variety of bacterial and fungal pathogens.[\[2\]](#) The mechanism of their antimicrobial action is thought to be related to the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.[\[2\]](#)

Note: A comprehensive search of scientific literature did not yield specific quantitative biological activity data (e.g., IC_{50} , MIC values) for E-3-(methylphenylamino)-2-propenal. Therefore, a data

table for its biological activity cannot be provided at this time.

Proposed Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological properties of E-3-(methylphenylamino)-2-propenal, the following general protocols for cytotoxicity and antimicrobial screening can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[2]

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- E-3-(methylphenylamino)-2-propenal (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

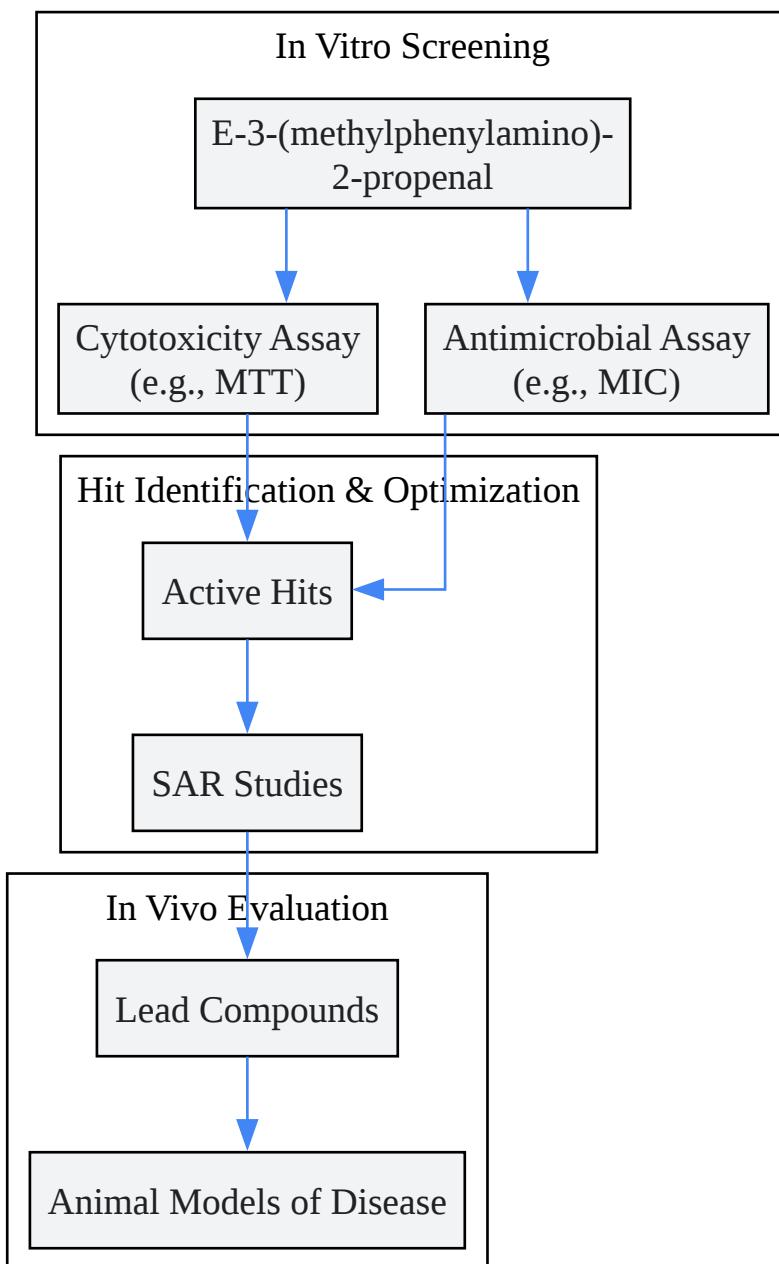
Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of E-3-(methylphenylamino)-2-propenal and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol provides a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.


Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microplates
- E-3-(methylphenylamino)-2-propenal (dissolved in a suitable solvent)
- Standard antimicrobial agents (positive controls)
- Microplate reader or visual inspection

Procedure:

- Prepare a standardized inoculum of the microbial strain.
- Prepare serial twofold dilutions of E-3-(methylphenylamino)-2-propenal in the broth medium in the wells of a 96-well plate.
- Inoculate each well with the microbial suspension.

- Include positive (microbe with no compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration for the specific microbe.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the biological evaluation of a novel compound.

Signaling Pathways

Due to the lack of specific biological activity data for E-3-(methylphenylamino)-2-propenal in the current scientific literature, there is no information available on the specific signaling pathways it may modulate. Further research is required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion and Future Perspectives

E-3-(methylphenylamino)-2-propenal is a readily synthesizable enaminone with potential applications as a chemical intermediate in drug discovery. While the broader class of 3-aminopropenal derivatives has shown promise for anticancer and antimicrobial activities, specific biological data for this particular compound remains elusive in the public domain. The experimental protocols for synthesis and proposed biological evaluation outlined in this guide provide a framework for future research. Elucidating the specific biological targets and mechanisms of action of E-3-(methylphenylamino)-2-propenal through systematic screening and structure-activity relationship studies will be crucial in determining its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 4. Cas 14189-82-3,3-(N-Phenyl-N-methyl)aminoacrolein | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on E-3-(Methylphenylamino)-2-propenal]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b087139#e-3-methyl-phenyl-amino-2-propenal-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com